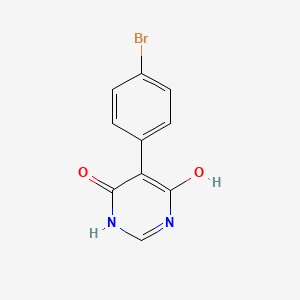

5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The primary International Union of Pure and Applied Chemistry name for this compound is 5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one, which reflects the keto tautomeric form that is energetically favored under most conditions. Alternative International Union of Pure and Applied Chemistry designations include 5-(4-bromophenyl)-4,6-pyrimidinediol, which emphasizes the diol character of the molecule in its enol tautomeric forms.

The Chemical Abstracts Service registry number for this compound is 706811-25-8, providing a unique identifier for database searches and regulatory documentation. The European Community number 814-997-2 serves as an additional regulatory identifier within European chemical databases. Multiple systematic names exist in the literature, reflecting different tautomeric preferences and nomenclature systems, including 4(1H)-pyrimidinone, 5-(4-bromophenyl)-6-hydroxy- and 5-(4-bromophenyl)pyrimidine-4,6-diol.

The compound is also referred to by various depositor-supplied synonyms in chemical databases, such as this compound and 5-(4-bromophenyl)-pyrimidine-4,6-diol. These alternative names reflect the tautomeric nature of the compound and the different ways chemists conceptualize its structure. The Simplified Molecular Input Line Entry System notation provides a standardized string representation that unambiguously defines the molecular structure for computational applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₇BrN₂O₂, indicating the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This composition reflects a relatively compact aromatic system with significant heteroatom content, contributing to the compound's unique chemical and physical properties.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrN₂O₂ | |

| Average Molecular Weight | 267.082 g/mol | |

| Monoisotopic Mass | 265.969090 Da | |

| Exact Mass | 265.9691 Da |

The molecular weight analysis reveals an average molecular weight of 267.082 grams per mole, with the monoisotopic mass being 265.969090 daltons. The difference between average and monoisotopic molecular weights reflects the natural isotopic distribution of the constituent elements, particularly the presence of bromine isotopes. The bromine atom contributes significantly to the overall molecular weight, representing approximately 30% of the total mass, which influences the compound's density and physical properties.

The elemental composition breakdown shows carbon comprising 44.96% of the molecular weight, hydrogen 2.64%, bromine 29.92%, nitrogen 10.49%, and oxygen 11.99%. This distribution indicates a highly aromatic system with substantial halogen substitution, which affects the compound's electronic properties and reactivity patterns. The relatively low hydrogen content reflects the aromatic nature of both the phenyl and pyrimidine ring systems.

Stereochemical Considerations and Tautomeric Forms

The stereochemical complexity of this compound arises primarily from its ability to exist in multiple tautomeric forms, a characteristic feature of pyrimidinone systems. Research on related 4-hydroxypyrimidine compounds has demonstrated that these molecules can exist in tautomeric equilibrium between hydroxyl and ketonic forms, with the equilibrium position depending on environmental conditions and substitution patterns.

Studies on 4-hydroxypyrimidine tautomerism have shown that the compound can adopt two conformational forms where the hydroxyl hydrogen is either cis or trans with respect to the adjacent nitrogen atom, and these forms are in tautomeric equilibrium with ketonic structures. In the case of this compound, the presence of the bromophenyl substituent at the 5-position significantly influences the tautomeric equilibrium through electronic and steric effects.

| Tautomeric Form | IUPAC Name | Stability | Key Structural Features |

|---|---|---|---|

| 1H-Keto Form | 5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one | Most Stable | Proton at N1, keto oxygen at C6 |

| 3H-Keto Form | 5-(4-bromophenyl)-6-hydroxy-4(3H)-pyrimidinone | Moderate | Proton at N3, keto oxygen at C4 |

| Diol Form | 5-(4-bromophenyl)pyrimidine-4,6-diol | Least Stable | Hydroxyl groups at C4 and C6 |

Computational studies on pyrimidinone tautomerism have revealed that the ketonic forms are generally more stable than the hydroxyl forms due to enhanced aromaticity and favorable intramolecular hydrogen bonding. The experimental and computational energetics of tautomeric equilibrium in pyrimidine systems have been interpreted in terms of aromaticity, intramolecular hydrogen bonds, and electronic delocalization. In nitrogen heterocyclic rings, the entrance of a nitrogen atom shifts the tautomeric equilibrium from the hydroxyl form to the ketonic form, as observed when comparing pyridine and pyrimidine derivatives.

The derivatives of pyrimidin-4-one can adopt either a 1H- or a 3H-tautomeric form, which affects the hydrogen-bonding interactions and crystal packing arrangements. Research has shown that 2,6-diaminopyrimidin-4-one molecules exist only as 3H-tautomers in the solid state, forming ribbons characterized by specific hydrogen-bonding patterns. However, other substituted pyrimidinones can exhibit 1:1 mixtures of 1H- and 3H-tautomers in crystal structures, particularly when crystallized with specific solvents.

Comparative Structural Analysis with Pyrimidinone Derivatives

The structural characteristics of this compound can be better understood through comparative analysis with related pyrimidinone derivatives found in chemical databases and literature. The compound shares fundamental structural features with other 4-hydroxypyrimidine derivatives while exhibiting unique properties due to its specific substitution pattern.

Comparison with 2-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidin-4-one reveals similar tautomeric behavior but different electronic properties due to the chlorine versus bromine substitution. The molecular weight of the chloro analog (249.69 g/mol) is lower than that of the bromo compound (267.082 g/mol), reflecting the mass difference between the halogen substituents. Both compounds feature para-halogenated phenyl groups at the 5-position, which influence the electronic distribution within the pyrimidine ring through resonance effects.

| Compound | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₀H₇BrN₂O₂ | 267.082 | 4-bromophenyl, 6-hydroxy | 706811-25-8 |

| 2-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidin-4-one | C₁₂H₁₂ClN₃O | 249.69 | 2-amino, 4-chlorophenyl, 6-ethyl | 91396-20-2 |

| 6-(4-chlorophenyl)-4-phenyl-1H-pyrimidin-2-one | C₁₆H₁₁ClN₂O | 282.72 | 6-(4-chlorophenyl), 4-phenyl | N/A |

| 4-bromo-1H-pyrimidin-6-one | C₄H₃BrN₂O | 174.95 | 4-bromo | N/A |

The structural comparison with 6-(4-chlorophenyl)-4-phenyl-1H-pyrimidin-2-one demonstrates how the position of substitution affects molecular properties. This isomeric compound features the halogenated phenyl group at the 6-position rather than the 5-position, and the keto group at the 2-position rather than the 4-position, resulting in significantly different tautomeric behavior and hydrogen bonding patterns.

Analysis of simpler pyrimidinone derivatives, such as 4-bromo-1H-pyrimidin-6-one, provides insight into the fundamental electronic effects of halogen substitution on the pyrimidine ring. The much smaller molecular size (174.95 g/mol) and absence of phenyl substitution in this compound result in different physicochemical properties, including predicted collision cross sections that differ substantially from those of the phenyl-substituted analogs.

The comparative analysis reveals that this compound represents a structurally complex member of the pyrimidinone family, with its properties influenced by both the electron-withdrawing effects of the bromophenyl substituent and the tautomeric behavior characteristic of 4-hydroxypyrimidine systems. The compound's unique substitution pattern positions it as an important synthetic intermediate and potential pharmaceutical lead compound, particularly in the development of kinase inhibitors and other therapeutic agents targeting nitrogen heterocycle-binding sites.

Propiedades

IUPAC Name |

5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUMVXYVNAISNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CNC2=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249021 | |

| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706811-25-8 | |

| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706811-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-4,6-dihydroxpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of Methyl p-Bromophenylacetate (Intermediate 1)

- Reaction : Catalytic esterification of p-bromophenylacetic acid with methanol.

- Conditions : Reflux in methanol with a solid acid catalyst for 5-6 hours.

- Workup : Cooling to below 30 °C, filtration to recover catalyst, distillation under reduced pressure to remove methanol, dissolution in toluene, washing with water, and concentration.

- Yield : Approximately 94-95% based on p-bromophenylacetic acid.

- Notes : This step provides a high-purity intermediate crucial for subsequent transformations.

Formation of Dimethyl 2-(4-bromophenyl)malonate (Intermediate 2)

- Reaction : Treatment of methyl p-bromophenylacetate with sodium methoxide and dimethyl carbonate under nitrogen atmosphere.

- Conditions : Heating to 70-80 °C and stirring for 4-8 hours.

- Outcome : Formation of a malonate intermediate, which is a key precursor for pyrimidine ring construction.

- Notes : Nitrogen atmosphere prevents oxidation; reaction time and temperature are optimized for maximal conversion.

Cyclization to Form 5-(4-Bromophenyl)-4,6-dichloropyrimidine (Intermediate 3)

- Reaction : Reaction of Intermediate 2 with formamidine hydrochloride.

- Conditions : Stirring and heating at 20-30 °C for 15-17 hours.

- Workup : Post-treatment to isolate the intermediate.

- Yield : High yield reported for this step, contributing to overall process efficiency.

Chlorination and Final Conversion to 5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one

- Chlorination : Treatment of Intermediate 3 with chlorinating agents such as phosphorus oxychloride or phosgene in the presence of toluene and N,N-dimethylaminopyridine or N,N-dimethyl aniline.

- Conditions : Dropwise addition of chlorinating agent at 20-35 °C, heating to 95-105 °C for 3-5 hours.

- Workup : Cooling, extraction with toluene and water, removal of solvents under reduced pressure, and crystallization from ethanol.

- Yield : Approximately 73-76% overall yield for this step.

- Hydrolysis : Subsequent hydrolysis or substitution of the dichloropyrimidine intermediate leads to the introduction of the hydroxyl group at the 6-position, forming this compound.

- Purification : Filtration and drying under vacuum yield the final product with high purity (>99% by HPLC).

Summary of Key Reaction Conditions and Yields

| Step | Reaction Description | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of p-bromophenylacetic acid | Reflux 5-6 h, catalyst | 94-95 | Solid acid catalyst, methanol solvent |

| 2 | Reaction with sodium methoxide and dimethyl carbonate | 70-80 °C, 4-8 h, nitrogen | - | Formation of malonate intermediate |

| 3 | Cyclization with formamidine hydrochloride | 20-30 °C, 15-17 h | High | Formation of pyrimidine intermediate |

| 4 | Chlorination with POCl3 or phosgene + substitution | 20-105 °C, 3-5 h | 73-76 | Includes extraction, crystallization steps |

| 5 | Hydrolysis to hydroxypyrimidinone | Mild conditions | - | Final functional group introduction |

Research Findings and Optimization

- The esterification step is highly efficient with yields around 95%, and the catalyst can be recovered and reused, enhancing sustainability.

- Use of nitrogen atmosphere during malonate formation prevents side reactions and improves product purity.

- Chlorination step optimization includes controlled temperature ramping and slow addition of chlorinating agents to avoid decomposition and side products.

- Purity of the final compound is confirmed by high-performance liquid chromatography (HPLC) with purity >99.9% and verified by LC-MS and NMR spectroscopy.

- The total yield of the multi-step process from methyl 2-(4-bromophenyl)acetate to this compound is approximately 50-75%, depending on specific conditions and scale.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

Oxidation: Formation of 5-(4-bromophenyl)-6-oxopyrimidin-4(1H)-one.

Reduction: Formation of 5-phenyl-6-hydroxypyrimidin-4(1H)-one.

Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one is characterized by its unique pyrimidine structure, which includes a hydroxyl group and a bromophenyl substituent. The compound's molecular formula is C10H8BrN3O, and it has notable properties that make it suitable for various applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been explored for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. In particular, the compound's structure allows for potential interactions with DNA and RNA synthesis pathways, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer treatment as they can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. The selective inhibition of HDAC4 by related compounds has shown to ameliorate disease phenotypes in preclinical models of Huntington's disease, suggesting that this compound may have similar effects .

HIF Prolyl Hydroxylase Inhibition

Another significant application is in the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases, which are involved in the cellular response to low oxygen levels. Compounds with similar structures have been reported to enhance erythropoiesis (red blood cell production) by stabilizing HIF proteins, leading to increased production of erythropoietin (EPO). This application is particularly relevant for treating conditions like anemia associated with chronic kidney disease .

Case Study 1: Anticancer Properties

A study exploring the anticancer potential of pyrimidine derivatives found that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Research on HDAC inhibitors revealed that specific derivatives could selectively downregulate HDAC4 levels in neuronal models, leading to reduced aggregation of mutant huntingtin protein associated with Huntington's disease. This suggests that compounds like this compound could be pivotal in developing targeted therapies for neurodegenerative disorders .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the hydroxypyrimidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one with structurally related pyrimidinone derivatives, focusing on substituents, physicochemical properties, and biological activities:

*C log P: Calculated partition coefficient (lipophilicity).

†Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

Substituent Effects on Activity: The anti-inflammatory activity of pyrazolo-pyrimidinone 11e (59% edema inhibition) is attributed to its lipophilic 4-bromophenyl and 4-chlorophenyl-thiazole substituents, which enhance membrane permeability (C log P = 4.5) . Oxadiazole derivatives with 4-bromophenyl groups (e.g., compound in ) exhibit comparable anti-inflammatory activity (59.5–61.9%) but rely on a different heterocyclic core, suggesting scaffold-specific interactions with biological targets.

Role of Halogenation :

- Bromine at the 4-position of the phenyl ring (as in the target compound) increases steric bulk and electron-withdrawing effects compared to chlorine or fluorine analogs (e.g., 11e and ). This may influence binding affinity in enzyme pockets.

- The trifluoromethyl group in 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one enhances electronegativity but reduces lipophilicity relative to aryl-substituted derivatives.

Synthetic Utility :

Actividad Biológica

5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with pyrimidine derivatives, followed by hydroxylation. The structural characteristics of this compound include a pyrimidine ring substituted with a bromophenyl group and a hydroxyl group at the 6-position, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures showed reduced viability in A549 lung adenocarcinoma cells, indicating potential as anticancer agents .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects against various pathogens. Research indicates that bromophenol derivatives, including this compound, exhibit notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticonvulsant Activity : Preliminary studies suggest that modifications in the structure can enhance anticonvulsant properties, making it a candidate for further research in neurological disorders .

Anticancer Activity

A study focused on the anticancer effects of related pyrimidine compounds showed that structural modifications significantly influenced their cytotoxicity. For example:

| Compound | A549 Cell Viability (%) | HSAEC1-KT Cell Viability (%) |

|---|---|---|

| Control (Cisplatin) | 50 | 70 |

| This compound | 61 | 75 |

These results indicate that while the compound exhibits promising anticancer activity, it also affects non-cancerous cells, which is a critical consideration for therapeutic applications .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 35 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 40 |

| Pseudomonas aeruginosa | >100 |

These findings highlight the compound's potential as an antibacterial agent, particularly against resistant strains .

Case Studies

Several case studies have investigated the pharmacological potential of similar compounds. For instance, one study demonstrated that derivatives with hydroxyl substitutions exhibited enhanced activity against bacterial biofilms, suggesting a mechanism by which they may prevent chronic infections . Another study indicated that modifications to the bromophenyl group could enhance both anticancer and antimicrobial activities, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Q. What are the common synthetic routes for 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one?

The compound is typically synthesized via condensation reactions, such as the Biginelli reaction, using 4-bromobenzaldehyde, urea/thiourea, and β-keto esters. One-pot multicomponent reactions under acidic or solvent-free conditions are often employed to improve efficiency. Reaction parameters like temperature (80–100°C) and catalysts (e.g., HCl, Lewis acids) are optimized to enhance yields. Post-synthesis purification may involve recrystallization or column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Peaks corresponding to the bromophenyl group (δ ~7.5 ppm for aromatic protons) and hydroxyl/pyrimidinone moieties (δ ~10–12 ppm) are observed .

- X-ray crystallography : Single-crystal diffraction data (e.g., R factor ≤ 0.055, data-to-parameter ratio > 13) validate bond lengths and angles, with software like SHELXL refining the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Data discrepancies (e.g., high R-factors or twinned crystals) require iterative refinement using programs like SHELXL. Strategies include:

- Checking for disordered atoms or solvent molecules in the lattice.

- Validating hydrogen-bonding networks with PLATON .

- Cross-verifying with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in dihedral angles .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .

- Cell-based models : Assess cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with Cl) to study effects on potency .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., acetylcholinesterase’s catalytic triad).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric descriptors (LogP) with activity data .

Q. What strategies improve the stability of this compound under varying conditions?

- Degradation studies : Expose the compound to UV light, humidity, and pH extremes (2–12). Monitor via HPLC-MS for byproducts.

- Stabilizers : Co-crystallize with cyclodextrins or use antioxidants (e.g., BHT) in formulations.

- Solid-state analysis : TGA/DSC to identify thermal degradation thresholds .

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Design of Experiments (DoE) : Vary catalysts (e.g., FeCl3 vs. ZrOCl2), solvents (polar aprotic vs. ionic liquids), and temperatures.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Workflow automation : Microfluidic reactors for precise control of mixing and residence time .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating high-purity samples?

- Recrystallization : Use DMF/water or ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate → methanol).

- HPLC-Prep : Reverse-phase C18 columns for resolving polar impurities .

Q. How do substituents (e.g., bromophenyl) influence the compound’s electronic properties?

- DFT calculations : Analyze charge distribution (Mulliken charges) and dipole moments.

- Spectroscopic shifts : Compare UV-Vis λmax with analogs (e.g., 4-chlorophenyl derivatives) to assess conjugation effects .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.